![molecular formula C8H9BrN2O B1519028 6-Bromo-N-ethylnicotinamide CAS No. 951885-70-4](/img/structure/B1519028.png)
6-Bromo-N-ethylnicotinamide
Overview
Description
6-Bromo-N-ethylnicotinamide is a chemical compound with the CAS Number: 951885-70-4 . It has a molecular weight of 229.08 and its molecular formula is C8H9BrN2O . The IUPAC name for this compound is 6-bromo-N-ethylnicotinamide .
Molecular Structure Analysis
The InChI code for 6-Bromo-N-ethylnicotinamide is1S/C8H9BrN2O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H,10,12)
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Molecular Biology Applications Ethidium bromide, a compound with a structure similar to 6-Bromo-N-ethylnicotinamide, is used in molecular biology due to its intercalation properties with nucleic acids. Its interaction with DNA enhances its fluorescence quantum yield and forms complexes with optical activity in DNA studies (Giacomoni & Le Bret, 1973).
Antitumor Properties 6-Aminonicotinamide, a niacin antagonist structurally related to 6-Bromo-N-ethylnicotinamide, exhibits significant antitumor activity against certain neoplasms. Its effect is reversible by nicotinamide, suggesting a biochemical basis for its antitumor properties (Shapiro, Dietrich & Shils, 1957).
Chemistry Education In educational settings, research studies on compounds like ethyl bromide, which is structurally related to 6-Bromo-N-ethylnicotinamide, are used to enhance understanding of chemistry concepts. This approach involves students in active learning, exploring materials and raising questions at different levels (Li-rong, 2010).
Mitochondrial DNA Research Compounds like ethidium bromide, similar to 6-Bromo-N-ethylnicotinamide, are utilized in mitochondrial DNA research. Ethidium bromide selectively inhibits mitochondrial DNA synthesis and can induce degradation of existing mitochondrial DNA, aiding in the study of mitochondrial disorders (Goldring et al., 1970).
Safety and Hazards
For safety, it’s recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling 6-Bromo-N-ethylnicotinamide .
Relevant Papers One relevant paper is “Gas-Liquid Chromatography of Niacin and Niacinamide” by A. R. PROSSER and A. J. SHEPPARD . In this paper, a procedure has been developed for the qualitative and quantitative determination of niacin and niacinamide by gas-liquid chromatography. Niacin was determined as its ethyl ester (ethyl nicotinate) or as N-ethylnicotinamide .
properties
IUPAC Name |
6-bromo-N-ethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKAGMRJEOWXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652067 | |
Record name | 6-Bromo-N-ethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-ethylnicotinamide | |
CAS RN |
951885-70-4 | |
Record name | 6-Bromo-N-ethyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-N-ethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.